molecular formula C11H20F2N2O B1493197 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine CAS No. 2091222-87-4

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine

Cat. No.: B1493197
CAS No.: 2091222-87-4
M. Wt: 234.29 g/mol
InChI Key: FKDUKDJTFHMHEY-UHFFFAOYSA-N
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Description

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is a chemical compound characterized by the presence of both fluorine and pyrrolidine functionalities. This compound has a molecular weight of 234.29 g/mol and is known for its unique structural features, which include a pyrrolidine ring substituted with a methoxymethyl group and two fluorine atoms . The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxymethyl and fluorine substituents. One common approach is to start with a suitable pyrrolidine precursor and perform functionalization reactions to introduce the desired substituents. For example, the methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to achieving the desired reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms and methoxymethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides, alkoxides, or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is unique due to its combination of a piperidine ring with fluorine and methoxymethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O/c1-16-7-10-6-11(12,13)8-15(10)9-2-4-14-5-3-9/h9-10,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDUKDJTFHMHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C2CCNCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 4
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine

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